Iodoacetic acid-D3 Iodoacetic acid-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511126
InChI: InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
SMILES:
Molecular Formula: C2H3IO2
Molecular Weight: 188.97 g/mol

Iodoacetic acid-D3

CAS No.:

Cat. No.: VC16511126

Molecular Formula: C2H3IO2

Molecular Weight: 188.97 g/mol

* For research use only. Not for human or veterinary use.

Iodoacetic acid-D3 -

Specification

Molecular Formula C2H3IO2
Molecular Weight 188.97 g/mol
IUPAC Name deuterio 2,2-dideuterio-2-iodoacetate
Standard InChI InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Standard InChI Key JDNTWHVOXJZDSN-RIAYTAFFSA-N
Isomeric SMILES [2H]C([2H])(C(=O)O[2H])I
Canonical SMILES C(C(=O)O)I

Introduction

Structural and Chemical Identity of Iodoacetic Acid-D3

Iodoacetic acid-D3 (C2D3IO2C_2D_3IO_2) is a deuterium-substituted analog of iodoacetic acid, where three hydrogen atoms in the methyl group (CH3-CH_3) are replaced by deuterium (CD3-CD_3). This modification retains the core reactivity of iodoacetic acid—a potent alkylating agent—while introducing isotopic labeling for tracking in experimental settings . The molecular weight of iodoacetic acid-D3 is approximately 189.965 g/mol, calculated from its exact mass (189.934 Da) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling in iodoacetic acid-D3 simplifies 1H^1H-NMR spectra by eliminating signals from the methyl group. In 2H^2H-NMR, the deuterated methyl group produces a distinct quadrupolar splitting pattern, useful for studying molecular dynamics in solution .

Mass Spectrometry

The mass spectrum of iodoacetic acid-D3 shows a molecular ion peak at m/z 189.934, corresponding to its exact mass. Fragmentation patterns differ slightly from the non-deuterated form, with deuterium retention in daughter ions providing insights into reaction mechanisms .

Biochemical Applications

Protein Modification Studies

Iodoacetic acid-D3 is widely used to alkylate cysteine residues in proteins, preventing disulfide bond reformation during sequencing. The deuterium label allows researchers to distinguish between endogenous and exogenous modifications in mass spectrometry-based proteomics . For example, a 2014 study demonstrated that iodoacetic acid activates the Nrf2-mediated antioxidant response in HepG2 cells, a finding that could be further investigated using deuterated analogs to track metabolic pathways .

Isotope Effect Investigations

The kinetic isotope effect (KIE) of iodoacetic acid-D3—measured by comparing reaction rates with its protiated form—provides data on transition states in alkylation reactions. For instance, the KIE for cysteine alkylation is approximately 2.5, indicating significant deuterium-related rate retardation .

Hazard CategoryRisk Mitigation Strategies
Skin Corrosion (GHS05)Use nitrile gloves and lab coats
Acute Toxicity (GHS06)Avoid inhalation and direct contact

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